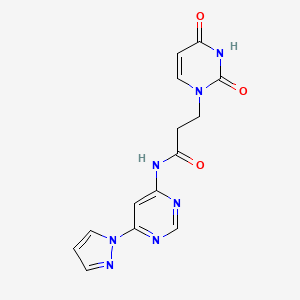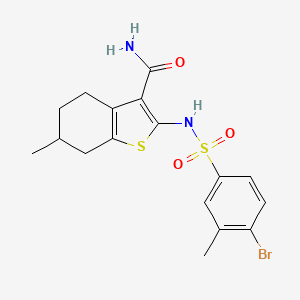![molecular formula C13H19N3O4 B2931917 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid CAS No. 2470435-49-3](/img/structure/B2931917.png)
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic compound that features both azetidine and imidazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine and imidazole precursors. One common method involves the cyclization of amido-nitriles to form the imidazole ring . The azetidine moiety can be introduced through a [3+2] cycloaddition reaction . The tert-butoxycarbonyl (Boc) protecting group is often added to the azetidine nitrogen to enhance stability and facilitate further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of flow microreactor systems has been explored to improve efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) can be used.
Reduction: Catalysts such as nickel can facilitate the reduction reactions.
Substitution: Various nucleophiles can be introduced under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the azetidine ring can yield azetidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The azetidine ring can also play a role in enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid
- 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid
Uniqueness
What sets 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid apart is its combination of azetidine and imidazole rings, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-7-9(11(17)18)15-10(14-7)8-5-16(6-8)12(19)20-13(2,3)4/h8H,5-6H2,1-4H3,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNCPXWPXLVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2931834.png)

![2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2931839.png)





![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B2931851.png)




